molecular formula C19H22N4S B241056 4-[(2-METHYLCYCLOHEXYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-[(2-METHYLCYCLOHEXYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B241056
M. Wt: 338.5 g/mol
InChI Key: YXNGBBMSQUFKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-METHYLCYCLOHEXYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-METHYLCYCLOHEXYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methylsulfanyl and phenyl groups via substitution reactions.

    Amination Reactions: Incorporation of the 2-methylcyclohexylamino group through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(2-METHYLCYCLOHEXYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

4-[(2-METHYLCYCLOHEXYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-METHYLCYCLOHEXYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-[(2-METHYLCYCLOHEXYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N4S

Molecular Weight

338.5 g/mol

IUPAC Name

4-[(2-methylcyclohexyl)amino]-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C19H22N4S/c1-13-8-6-7-11-16(13)21-18-15(12-20)17(22-19(23-18)24-2)14-9-4-3-5-10-14/h3-5,9-10,13,16H,6-8,11H2,1-2H3,(H,21,22,23)

InChI Key

YXNGBBMSQUFKOG-UHFFFAOYSA-N

SMILES

CC1CCCCC1NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC

Canonical SMILES

CC1CCCCC1NC2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC

Origin of Product

United States

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